![molecular formula C39H72O6 B3026222 9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester CAS No. 1122578-93-1](/img/structure/B3026222.png)
9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester
Overview
Description
“9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester” is a chemical compound with the molecular formula C49H90O6 . It is also known by other names such as [3-decanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 775.2 g/mol . The InChI representation of the molecule isInChI=1S/C49H90O6/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-15-12-9-6-3)55-49(52)43-40-37-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h22-25,46H,4-21,26-45H2,1-3H3/b24-22-,25-23- . Physical And Chemical Properties Analysis
This compound has a molecular weight of 775.2 g/mol . It has a computed XLogP3-AA value of 19, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 46 . The exact mass and monoisotopic mass of the compound are 774.67374059 g/mol . The topological polar surface area is 78.9 Ų . The heavy atom count is 55 .Scientific Research Applications
Oxidative Stress and Inflammation
Hydroxyoctadecadienoic acids , derivatives of linoleic acid, significantly impact inflammation and metabolic processes. Research highlights these derivatives' roles in atherogenesis and cancer by regulating inflammation through altering airway smooth muscles, affecting pain sensitivity, and influencing steroid hormones related to metabolic syndrome. These derivatives demonstrate the complex interplay between chemical entities and biological processes, indicating potential areas for further investigation into similar compounds like 9Z-octadecenoic acid derivatives (Vangaveti et al., 2016).
Chemical Communication in Insects
The chemical communication in honeybees is mediated through pheromones, which are essential for the complex social organization of hives. Research into the composition and effects of these chemical signals provides insights into how specific chemical compounds influence behavior and physiology, offering a model for studying similar esters' effects in other biological systems (Trhlin & Rajchard, 2018).
Tautomerism and Molecular Interactions
The tautomerism of nucleic acid bases explores how molecular interactions influence the stability of various tautomeric forms. This research underscores the importance of understanding molecular dynamics and interactions, which could be relevant for studying the behavior of complex esters in biological systems and their potential effects on genetic material (Person et al., 1989).
Biodegradation and Environmental Impact
Understanding the biodegradation of compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater reveals the mechanisms through which chemical pollutants are broken down and their fate in the environment. Such studies are crucial for assessing the environmental impact of chemical compounds and developing strategies for mitigating pollution (Thornton et al., 2020).
Renewable Resources in Coatings Technology
Research into the use of renewable resources for coatings technology, focusing on plant proteins and vegetable oils, indicates a move towards more sustainable and environmentally friendly materials. Investigating the film-forming abilities and other properties of such natural compounds can lead to innovative applications in various industries, including alternatives to conventional petrochemical-derived products (Derksen, Cuperus, & Kolster, 1996).
Mechanism of Action
Target of Action
As a type of triacylglycerol , it may interact with enzymes involved in lipid metabolism, such as lipases, and cellular structures like lipid membranes.
Mode of Action
As a triacylglycerol, it may be metabolized by lipases into glycerol and fatty acids, which can then be utilized by the body for energy or other biochemical processes .
Action Environment
Environmental factors such as diet, gut microbiota, and overall health can influence the action, efficacy, and stability of 1-Myristin-2-Olein-3-Butyrin. For instance, the presence of certain food components can affect its absorption in the gut. Similarly, variations in gut microbiota can influence its metabolism .
properties
IUPAC Name |
(1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O6/c1-4-7-9-11-13-15-17-18-19-20-22-24-26-28-30-33-39(42)45-36(34-43-37(40)31-6-3)35-44-38(41)32-29-27-25-23-21-16-14-12-10-8-5-2/h18-19,36H,4-17,20-35H2,1-3H3/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAZCZKBJZSMH-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)
![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)
![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)
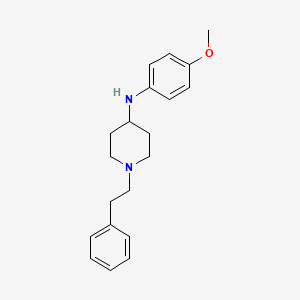
![3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1)](/img/structure/B3026145.png)

![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)
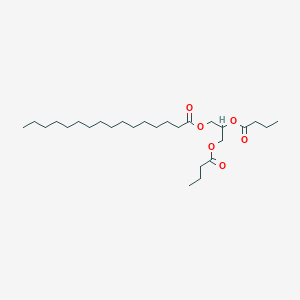
![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)
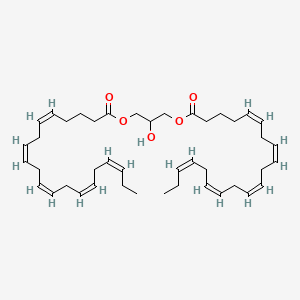
![N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B3026153.png)
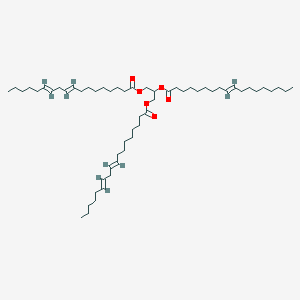
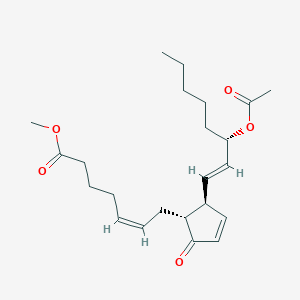
![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)